molecular formula C11H11BrOS B15161770 5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)] CAS No. 850349-52-9

5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]

Cat. No.: B15161770
CAS No.: 850349-52-9
M. Wt: 271.18 g/mol
InChI Key: GARMUXPQOPSYIA-UHFFFAOYSA-N
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Description

5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)]: is a chemical compound with the molecular formula C11H11BrOS and a molecular weight of 271.17 g/mol This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] typically involves the reaction of indan derivatives with bromine and oxathiolane. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the formation of the desired spiro compound .

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted spiro compound, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Biology and Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It may be explored for its potential biological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable in the production of polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism by which 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spiro structure allows for unique interactions with these targets, potentially resulting in specific biological activities .

Comparison with Similar Compounds

  • 5-Chloro-spiro[indan-2,2’-(1,3-oxathiolane)]
  • 5-Fluoro-spiro[indan-2,2’-(1,3-oxathiolane)]
  • 5-Iodo-spiro[indan-2,2’-(1,3-oxathiolane)]

Comparison: Compared to its halogenated analogs, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

CAS No.

850349-52-9

Molecular Formula

C11H11BrOS

Molecular Weight

271.18 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]

InChI

InChI=1S/C11H11BrOS/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2

InChI Key

GARMUXPQOPSYIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)OCCS2

Origin of Product

United States

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